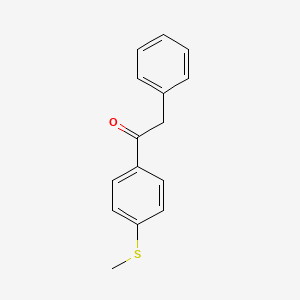

1-(4-(Methylthio)phenyl)-2-phenylethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylsulfanylphenyl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14OS/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSWQXIWFZTMJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375020 | |

| Record name | 1-(4-(methylthio)phenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73242-07-6 | |

| Record name | 1-(4-(methylthio)phenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Methylthio Phenyl 2 Phenylethanone and Analogues

Direct Synthesis Approaches to the Core Structure

Direct methods for the synthesis of 1-(4-(methylthio)phenyl)-2-phenylethanone and its analogues offer efficiency by forming the central carbonyl-methylene bridge in a single key step. These approaches often leverage classic named reactions that have been optimized for this class of compounds.

Friedel-Crafts Acylation: Optimization and Scope

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and a direct route to this compound. organic-chemistry.orgtamu.edu This electrophilic aromatic substitution involves the reaction of an acylating agent, such as an acyl chloride or anhydride (B1165640), with an aromatic compound in the presence of a Lewis acid catalyst. organic-chemistry.org For the synthesis of the target compound, this typically involves the acylation of thioanisole (B89551) with a phenylacetic acid derivative.

The choice of catalyst is critical to the success of the reaction. While traditional catalysts like aluminum chloride (AlCl₃) are effective, research has also explored the use of solid acid catalysts to create more environmentally benign processes. researchgate.netchemijournal.com These solid acids can simplify product purification and catalyst recovery. The reaction conditions, including solvent, temperature, and reaction time, are optimized to maximize the yield of the desired para-substituted product and minimize the formation of ortho-isomers and other byproducts. chemijournal.com

| Reactants | Catalyst | Solvent | Temperature | Yield |

| Thioanisole, Phenylacetyl Chloride | AlCl₃ | Dichloromethane | 0 °C to rt | Good |

| Thioanisole, Phenylacetic Anhydride | Solid Acid Catalyst (e.g., Zeolite) | Toluene | Reflux | Moderate to Good |

This table presents typical, generalized conditions for the Friedel-Crafts acylation to produce this compound. Specific yields and conditions can vary based on the scale and specific reagents used.

Organometallic Cross-Coupling Strategies (e.g., Cu(I)-mediated with organozinc reagents)

Organometallic cross-coupling reactions provide a powerful and versatile alternative to classical methods for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a particularly relevant approach is the copper(I)-mediated coupling of an organozinc reagent with an appropriate acyl chloride. researchgate.net

This strategy involves the preparation of an organozinc species, such as a 4-(methylthio)phenylzinc halide, which is then coupled with phenylacetyl chloride in the presence of a copper(I) salt, often CuCN·2LiCl. researchgate.net The use of organozinc reagents is advantageous due to their functional group tolerance compared to more reactive organometallic compounds like Grignard or organolithium reagents. The copper(I) catalyst is crucial for facilitating the transmetalation and reductive elimination steps of the catalytic cycle, leading to the formation of the desired ketone.

A general representation of this reaction is the cobalt-catalyzed cross-coupling of arylzinc bromides with acid chlorides, which has been shown to be an efficient method for the synthesis of aromatic ketones.

| Aryl Zinc Reagent | Acyl Chloride | Catalyst | Solvent | Temperature |

| 4-(Methylthio)phenylzinc Bromide | Phenylacetyl Chloride | CuCN·2LiCl | THF/DMA | -25 °C to rt |

| Arylzinc Bromide | Phenylacetyl Chloride | CoBr₂ | THF | rt |

This table illustrates representative conditions for organometallic cross-coupling reactions for the synthesis of aryl ketones, including analogues of this compound. Specific conditions and yields may vary.

Horner-Wittig Reaction Protocols for Related Ethanone (B97240) Derivatives

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a widely used method for the synthesis of alkenes with high stereoselectivity. wikipedia.orgnrochemistry.comconicet.gov.ar While it does not directly produce a ketone, the HWE reaction can be adapted in a multi-step sequence to yield ethanone derivatives. This approach would typically involve the reaction of a phosphonate (B1237965) ylide with a carbonyl compound to form an enol ether, which can then be hydrolyzed to the corresponding ketone. organic-chemistry.org

For the synthesis of a this compound analogue, a possible route would involve the reaction of a phosphonate, such as diethyl (4-(methylthio)benzyl)phosphonate, with a benzaldehyde (B42025) derivative. The resulting stilbene (B7821643) derivative could then potentially be oxidized to the desired ethanone, although this is a less direct route.

A more direct, albeit still multi-step, application of HWE chemistry would be the synthesis of an enol ether of the target ketone. This could be achieved by reacting a phosphonate ylide bearing a leaving group with an appropriate aldehyde, followed by elimination to form an alkyne, which could then be hydrated. However, a more straightforward adaptation involves the reaction of an α-alkoxy-substituted phosphonate ylide with an aldehyde to form an enol ether directly. Subsequent acidic hydrolysis of the enol ether furnishes the ketone. organic-chemistry.org

| Phosphonate Ylide | Carbonyl Compound | Product of HWE | Subsequent Step | Final Product |

| Diethyl (methoxymethyl)phosphonate | 4-(Methylthio)benzaldehyde & Phenylacetaldehyde | Enol Ether | Acid Hydrolysis | This compound |

This table outlines a conceptual pathway for the synthesis of the target compound using a Horner-Wadsworth-Emmons reaction followed by hydrolysis. This represents a less common, multi-step approach.

Convergent Multi-Step Synthesis Pathways

Convergent syntheses build complex molecules from smaller, pre-functionalized fragments. These multi-step pathways can offer greater flexibility and control over the final structure of the target molecule.

Strategies Involving Acid Chloride Intermediates (e.g., Phenylacetyl Chloride)

As mentioned in the context of Friedel-Crafts acylation, phenylacetyl chloride is a key intermediate in a highly convergent synthesis of this compound. organic-chemistry.org This approach leverages the reactivity of the acid chloride in an electrophilic aromatic substitution reaction with thioanisole.

The synthesis of phenylacetyl chloride itself is straightforward, typically involving the reaction of phenylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Once formed, the phenylacetyl chloride is reacted with thioanisole in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product. This method is efficient and generally proceeds with good yield, with the primary challenge being the control of regioselectivity to favor the para-substituted product.

Utilization of 4-(Methylthio)benzyl Chloride and Acetonitrile Precursors

A versatile multi-step synthesis of this compound begins with the preparation of 4-(methylthio)phenylacetonitrile (B1302252). This key intermediate can be synthesized from 4-(methylthio)benzyl chloride, which is in turn prepared from 4-(methylthio)benzyl alcohol. prepchem.com The conversion of the benzyl (B1604629) chloride to the nitrile is typically achieved through nucleophilic substitution with an alkali metal cyanide, such as sodium cyanide. prepchem.com

The final step in this convergent pathway involves the conversion of the 4-(methylthio)phenylacetonitrile to the target ketone. A common method for this transformation is the reaction with a Grignard reagent, such as phenylmagnesium bromide. masterorganicchemistry.com The Grignard reagent adds to the nitrile to form an imine intermediate, which is then hydrolyzed with aqueous acid to yield the desired ketone. masterorganicchemistry.com This approach allows for the introduction of the phenyl group in the final step, offering flexibility in the synthesis of various analogues.

| Precursor 1 | Reagent | Intermediate | Precursor 2 | Reagent | Final Product |

| 4-(Methylthio)benzyl Alcohol | HCl | 4-(Methylthio)benzyl Chloride | |||

| 4-(Methylthio)benzyl Chloride | NaCN | 4-(Methylthio)phenylacetonitrile | Phenylmagnesium Bromide | 1. Ether 2. H₃O⁺ | This compound |

This table details a convergent multi-step synthesis pathway for this compound, highlighting the key intermediates and reagents.

Transformation of 4'-(Methylthio)acetophenone (B108920) and Related Structures

The conversion of 4'-(methylthio)acetophenone and its analogues into 1,2-diarylethanone structures is a key synthetic challenge. A prominent and environmentally benign strategy for this transformation is the α-alkylation of the ketone with an alcohol, proceeding through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. This methodology avoids the use of pre-functionalized alkyl halides and typically generates water as the only byproduct.

The reaction generally involves a transition metal catalyst that facilitates the temporary removal of hydrogen from a benzyl alcohol derivative to form the corresponding aldehyde in situ. This aldehyde then undergoes a condensation reaction with the enolate of the acetophenone (B1666503) derivative. The final step involves the return of the "borrowed" hydrogen to the resulting enone, yielding the saturated 1,2-diarylethanone product. Various transition metal catalysts, including those based on nickel, iridium, and ruthenium, have been shown to be effective for this transformation.

For instance, the α-alkylation of acetophenone with benzyl alcohol has been successfully achieved using a nickel catalyst supported on silica-alumina, resulting in a high isolated yield of the corresponding alkylated product. This reaction proceeds under solvent-free conditions, further enhancing its green credentials. Similarly, iridium-based catalysts have been employed for the α-alkylation of ketones with primary alcohols, demonstrating high efficiency and broad substrate scope. These reactions are typically carried out in the presence of a base, such as potassium hydroxide (B78521) or potassium tert-butoxide, to facilitate the formation of the ketone enolate.

The table below summarizes the research findings for the α-alkylation of acetophenone and its derivatives with benzyl alcohols, which serve as a model for the synthesis of this compound.

| Ketone Substrate | Alcohol Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Acetophenone | Benzyl alcohol | Ni/SiO2-Al2O3 | K3PO4 | Solvent-free | 185 | 15 | 93 |

| Propiophenone | Benzyl alcohol | NiBr2/1,10-phenanthroline | t-BuOK | Toluene | 120 | 24 | 85 |

| Acetophenone | Benzyl alcohol | [IrCl(COD)(NHC)] | KOH | Toluene | 120 | 1 | 95 |

| 4-Methoxyacetophenone | Benzyl alcohol | [CpIrCl2]2 | KOt-Bu | Toluene | 25 | 24 | 75 |

| 4-Bromoacetophenone | Azetidin-3-ylmethanol | [CpIrCl2]2 | KOt-Bu | Toluene | 85 | 24 | 76 |

Novel and Optimized Synthetic Routes (e.g., continuous flow processes)

The development of novel and optimized synthetic routes is crucial for improving the efficiency, safety, and scalability of chemical manufacturing. Continuous flow chemistry has emerged as a powerful technology in this regard, offering numerous advantages over traditional batch processing. researchgate.net These benefits include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. researchgate.net The application of continuous flow processes to the synthesis of ketones and their derivatives has been an area of active research.

In a continuous flow setup, reactants are continuously pumped through a reactor, which can be a heated coil or a packed bed containing a catalyst. The small dimensions of the reactor allow for rapid heating and cooling, leading to better reaction control and potentially higher yields. Furthermore, the integration of in-line purification and analysis techniques can enable the development of fully automated, multi-step syntheses.

While a specific continuous flow synthesis for this compound has not been extensively detailed in the literature, the principles have been applied to the synthesis of various ketones and active pharmaceutical ingredients (APIs). For example, the synthesis of β/γ-substituted ketones has been achieved through a three-step continuous flow process involving a photocatalyzed addition followed by in-flow elaboration. Similarly, the synthesis of the anti-inflammatory drug Celecoxib has been accomplished using a multi-step continuous flow approach, demonstrating the feasibility of this technology for the production of complex molecules. ucd.iemdpi.com

The key parameters in a continuous flow synthesis include the flow rate of the reactants, the residence time in the reactor, and the reaction temperature. By optimizing these parameters, it is possible to achieve high yields and throughput. The table below presents representative data from the continuous flow synthesis of various ketones and related pharmaceutical compounds, illustrating the potential of this technology for the synthesis of this compound and its analogues.

| Product | Reaction Type | Flow Rate | Residence Time | Temperature (°C) | Yield (%) | Productivity |

|---|---|---|---|---|---|---|

| β-(3-indolyl)ketones | Multi-step flow synthesis | 4.5 mL/h | Variable | Ambient | Good | Not reported |

| Celecoxib | Multi-step flow synthesis | Not specified | 1 h (cumulative) | Variable | 50 (overall) | Not reported |

| Rufinamide | Alkyne-azide cycloaddition | Not specified | Not specified | Not specified | 96 | Not reported |

| Dibenzosuberone | Lithiation/Carboxylation/Cyclization | Not specified | ~30 s | -50 to 25 | 76 | Not reported |

| Asymmetric Ketones | Reaction with CO2 | Not specified | Not specified | Not specified | Good to excellent | Not reported |

Systematic Investigation of the Chemical Reactivity and Transformations of 1 4 Methylthio Phenyl 2 Phenylethanone

Chemoselective Functional Group Derivatizations

The distinct reactivity of the methylthio moiety and the carbonyl group allows for selective modifications at these positions.

Oxidative Transformations of the Methylthio Moiety to Sulfoxide (B87167) and Sulfone Analogues

The sulfur atom in the methylthio group of 1-(4-(methylthio)phenyl)-2-phenylethanone is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone analogues. These transformations are significant as they modulate the electronic properties of the phenyl ring and can influence the biological activity of the molecule. The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone.

Selective oxidation to the sulfoxide, 1-(4-(methylsulfinyl)phenyl)-2-phenylethanone, can be achieved using mild oxidizing agents. Reagents such as hydrogen peroxide in glacial acetic acid have been shown to be effective for the selective oxidation of sulfides to sulfoxides under transition-metal-free conditions, often resulting in excellent yields. organic-chemistry.org The reaction conditions, including temperature and the stoichiometry of the oxidant, are crucial to prevent overoxidation to the sulfone. organic-chemistry.org Photocatalytic methods using inexpensive catalysts like thioxanthone with air or O2 as the oxidant also offer an eco-friendly route to sulfoxides. researchgate.net

Further oxidation of the sulfoxide or direct, more vigorous oxidation of the methylthio group yields the sulfone, 1-(4-(methylsulfonyl)phenyl)-2-phenylethanone. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), which is a versatile oxidizing agent for a wide range of substrates. scienceinfo.comrsc.org A two-step, one-pot procedure may also be employed where the sulfide (B99878) is first oxidized to the sulfoxide, followed by further oxidation to the sulfone. derpharmachemica.com Additionally, hydrogen peroxide in the presence of a catalyst, such as an alkali metal tungstate (B81510), is utilized for the efficient synthesis of the sulfonyl derivative. google.com

| Transformation | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Sulfide to Sulfoxide | H₂O₂ in glacial acetic acid, room temperature | 1-(4-(Methylsulfinyl)phenyl)-2-phenylethanone | High selectivity, mild conditions, transition-metal-free. organic-chemistry.org |

| Sulfide to Sulfoxide | Thioxanthone (photocatalyst), air or O₂, ambient temperature | 1-(4-(Methylsulfinyl)phenyl)-2-phenylethanone | Eco-friendly, good functional group tolerance. researchgate.net |

| Sulfide to Sulfone | m-CPBA | 1-(4-(Methylsulfonyl)phenyl)-2-phenylethanone | Versatile and efficient oxidizing agent. scienceinfo.comrsc.org |

| Sulfide to Sulfone | H₂O₂ in the presence of an alkali metal tungstate | 1-(4-(Methylsulfonyl)phenyl)-2-phenylethanone | Catalytic, efficient for sulfone synthesis. google.com |

Carbonyl Group Reductions and Derivatization (e.g., Oxime Formation)

The carbonyl group of this compound is a key site for a variety of chemical transformations, including reductions to either an alcohol or a methylene (B1212753) group, and derivatization to form new functional groups such as oximes.

Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-(methylthio)phenyl)-2-phenylethanol, using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, typically carried out in a protic solvent like methanol (B129727) or ethanol. masterorganicchemistry.comchemguide.co.ukyoutube.com This reaction proceeds via the nucleophilic attack of a hydride ion on the carbonyl carbon. numberanalytics.com

Reduction to Methylene Group: Complete deoxygenation of the carbonyl group to a methylene group, yielding 1-(4-(methylthio)phenyl)-2-phenylethane, can be accomplished under more forceful conditions. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base (like KOH) at high temperatures in a high-boiling solvent (such as diethylene glycol), is a classic method for this transformation. pharmaguideline.combyjus.comwikipedia.orgalfa-chemistry.com The driving force of this reaction is the formation of nitrogen gas. masterorganicchemistry.com An alternative is the Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. annamalaiuniversity.ac.inwikipedia.org This method is particularly effective for aryl-alkyl ketones but is unsuitable for substrates sensitive to strong acids. masterorganicchemistry.com

Oxime Formation: The carbonyl group can also undergo condensation reactions. For instance, reaction with hydroxylamine (B1172632) (NH₂OH) leads to the formation of this compound oxime. This reaction is a standard method for the derivatization of ketones and proceeds by the nucleophilic attack of the nitrogen of hydroxylamine on the carbonyl carbon, followed by dehydration.

| Transformation | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Reduction to Alcohol | NaBH₄ in methanol or ethanol | 1-(4-(Methylthio)phenyl)-2-phenylethanol | Mild and selective reduction of the ketone. masterorganicchemistry.comchemguide.co.uk |

| Reduction to Methylene | Hydrazine (B178648) (NH₂NH₂), KOH, diethylene glycol, high temperature | 1-(4-(Methylthio)phenyl)-2-phenylethane | Wolff-Kishner reduction; suitable for base-stable compounds. pharmaguideline.combyjus.com |

| Reduction to Methylene | Zn(Hg), concentrated HCl | 1-(4-(Methylthio)phenyl)-2-phenylethane | Clemmensen reduction; suitable for acid-stable compounds. annamalaiuniversity.ac.inwikipedia.org |

| Oxime Formation | Hydroxylamine (NH₂OH) | This compound oxime | Condensation reaction with the carbonyl group. |

Aromatic Electrophilic Substitution (EAS) Patterns

The substituted phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents: the methylthio group (-SMe) and the phenacyl group (-COCH₂Ph).

The methylthio group is an ortho-, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the substitution. It is also an activating group. Conversely, the phenacyl group is a meta-directing group because the carbonyl moiety is electron-withdrawing, destabilizing the arenium ion when the electrophile attacks at the ortho and para positions.

In the case of this compound, these two groups are in a para relationship. Therefore, electrophilic attack will be directed to the positions ortho to the activating methylthio group (positions 3 and 5). The directing effects of the two groups are therefore synergistic. A common example of an EAS reaction is the Friedel-Crafts acylation, where an acyl group is introduced onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. organic-chemistry.orgsigmaaldrich.comscribd.comlibretexts.org

Nucleophilic Displacement Reactions (e.g., of Halogenated Derivatives)

While the parent molecule is not primed for nucleophilic displacement on the aromatic ring, its halogenated derivatives could be. If a halogen, such as bromine or chlorine, were introduced onto the methylthio-substituted ring (for instance, through electrophilic halogenation), it could potentially be displaced by a strong nucleophile. The success of such a reaction would depend on the position of the halogen and the presence of activating groups. Generally, nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.

Carbon-Sulfur Bond Activation and Coupling Reactions

The carbon-sulfur bond in the methylthio group presents an opportunity for more advanced synthetic transformations through C-S bond activation. This is a growing area in organic synthesis, providing alternatives to traditional cross-coupling reactions that rely on organohalides. Transition metal catalysts, particularly those based on palladium, are often employed to facilitate the cleavage of the C-S bond, allowing for the introduction of new functionalities.

For instance, aryl sulfides can be transformed into other functional groups or used in cross-coupling reactions. While specific examples involving this compound are not prevalent in the literature, related methodologies suggest its potential as a substrate. For example, Sonogashira coupling reactions, which form carbon-carbon bonds between a terminal alkyne and an aryl halide, have been adapted to use aryl sulfonium (B1226848) salts as coupling partners. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com Similarly, the Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, has been explored for a wide range of substrates and could potentially be adapted for derivatives of this compound. mdpi.comnih.govnih.govmdpi.combeilstein-journals.org

Complex Reaction Pathways and Mechanistic Insights

The multifunctional nature of this compound allows it to participate in more complex, multi-step reaction sequences. For instance, the synthesis of a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate for the drug Etoricoxib, involves several transformations that provide insight into the reactivity of similar structures. google.com The synthesis often involves the oxidation of a methylthio precursor to the corresponding sulfone. google.com

Mechanistic studies of related reactions, such as the oxidation of sulfides, reveal the intricate details of these transformations. For example, the oxidation of thioethers can proceed through different pathways depending on the oxidant and reaction conditions. Kinetic studies on the oxidation of similar aromatic compounds can help in understanding the factors that control the reaction rates and product selectivity. researchgate.net The mechanism of carbonyl reductions like the Wolff-Kishner reaction involves the formation of a hydrazone followed by a series of deprotonation and protonation steps, ultimately leading to the expulsion of nitrogen gas and the formation of the alkane. byjus.comwikipedia.org Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new transformations involving this compound.

Computational Chemistry and Theoretical Studies on 1 4 Methylthio Phenyl 2 Phenylethanone and Its Derivatives

Molecular Modeling and Docking Simulations

Ligand-Target Binding Propensities (e.g., Enzyme Active Sites)

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding propensities of 1-(4-(methylthio)phenyl)-2-phenylethanone derivatives with enzyme active sites and other biological targets. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of various ligand poses within the active site.

Studies on structurally related phenylethanone and chalcone (B49325) derivatives have demonstrated their potential as inhibitors for various enzymes. For instance, a series of 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives were evaluated as potential inhibitors of focal adhesion kinase (FAK), a protein involved in cancer progression. nih.gov Molecular docking simulations were performed to position the most active compound into the FAK active site to determine its probable binding model. nih.gov Similarly, investigations into chalcone scaffolds as inhibitors of the acetylcholinesterase (AChE) enzyme have shown that these molecules bind within the enzyme's active site through a combination of hydrogen bonds, π-π stacking, π-cation, and hydrophobic interactions. mdpi.com

The binding affinity is typically quantified by a docking score, often expressed in kcal/mol, where a more negative value indicates a stronger interaction. The interactions of a benzylisothiocyanate derivative (MC-H) with ten different targets were tested in silico, with all interactions showing acceptable binding energy values below -6.0 kcal/mol, suggesting strong binding potential. frontiersin.org These computational predictions are invaluable for structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective inhibitors.

| Compound Class | Target Enzyme | Key Interactions Observed | Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|---|

| Chalcone Derivatives | Acetylcholinesterase (AChE) | Hydrogen bonding, π-π, π-cation, hydrophobic | -8.14 to -8.55 | mdpi.com |

| 2-(1,3,4-Oxadiazol-2-ylthio)-1-phenylethanone Derivatives | Focal Adhesion Kinase (FAK) | Interactions within the catalytic domain | Not specified | nih.gov |

| Phenylthiazole Acids | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Stable interactions with active site residues | Not specified | dovepress.com |

| Benzylisothiocyanate Derivative (MC-H) | Various pain and inflammation targets | High-affinity binding to multiple targets | < -6.0 | frontiersin.org |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (RA), and ionizable groups. frontiersin.orgnih.gov

These models can be generated using two main approaches:

Ligand-based modeling: This method is used when the 3D structure of the target is unknown. It involves aligning a set of active molecules to identify common chemical features that are responsible for their biological activity. nih.gov

Structure-based modeling: When the crystal structure of a protein-ligand complex is available, a pharmacophore model can be derived directly from the key interactions observed in the active site. plos.orgmdpi.com

Once a robust pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases in a process called virtual screening. frontiersin.orgmdpi.com This allows for the rapid identification of novel compounds from vast libraries that possess the necessary pharmacophoric features and are therefore likely to be active against the target of interest. For example, a structure-based pharmacophore model generated from the enzyme leukotriene A4 hydrolase (LTA4H) was used to screen the Maybridge database, leading to the identification of five potential inhibitors. mdpi.com The retrieved "hits" are then typically subjected to further analysis, such as molecular docking, to refine the selection before they are synthesized and tested experimentally. plos.orgmdpi.com

| Hypothesis Name | Pharmacophoric Features | Correlation Coefficient (Training Set) | Validation Results | Reference |

|---|---|---|---|---|

| Hypo 1 | 1 Hydrogen-Bond Acceptor (HBA), 1 Hydrophobic (HY), 2 Ring Aromatics (RA) | 0.961 | Validated with 181 test compounds; successfully identified 25 known inhibitors from a database. | nih.gov |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. rsc.org Methods based on quantum mechanics, particularly Density Functional Theory (DFT), are used to map the potential energy surface of a reaction. This allows researchers to identify the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. smu.edu

For reactions involving phenylethanone derivatives, computational studies can clarify reaction pathways, predict the feasibility of a proposed mechanism, and explain observed product distributions. For example, a theoretical study on the gas-phase elimination of 2-pentanone, a ketone with structural similarities to the target compound, was conducted at the B3LYP/6-31+g(d) level of theory. The study confirmed that the reaction proceeds via a six-membered cyclic transition state, a mechanism known as the Norrish type II reaction. The calculations identified the transition state structure and its single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand how catalysts or changes in molecular structure might affect the reaction outcome. This computational analysis provides a step-by-step description of bond-breaking and bond-forming events, offering a level of detail that is often inaccessible through experimental observation alone. smu.edu

| Parameter | Description | Computational Method | Significance |

|---|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | DFT, CCSD(T) | Determines the reaction rate; lower Ea means a faster reaction. |

| Reaction Energy (ΔErxn) | The net energy change between products and reactants. | DFT | Indicates if a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Transition State (TS) Geometry | The specific molecular arrangement at the peak of the energy barrier. | DFT | Represents the point of maximum energy along the reaction path. |

| Imaginary Frequency | A vibrational mode with a negative force constant, unique to a transition state. | DFT (Frequency Calculation) | Confirms a stationary point is a true transition state and shows the atomic motions involved in the reaction. |

Molecular Dynamic Simulation Studies

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. This technique is used to assess the stability of a ligand-protein complex in a simulated physiological environment, providing insights into how the ligand and protein adapt to each other. mdpi.comfrontiersin.org

In studies of enzyme inhibitors based on chalcone scaffolds, MD simulations have been performed to validate docking results. mdpi.com For example, a 60-nanosecond simulation of a chalcone derivative complexed with the AChE enzyme showed that the complex remained stable throughout the simulation, confirming the favorable binding predicted by docking. mdpi.com

Several key metrics are analyzed during an MD simulation to evaluate the stability of the complex:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, low RMSD value suggests the complex is not undergoing major conformational changes. rsc.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High fluctuations can reveal flexible regions of the protein, while low fluctuations in the active site can indicate stable ligand binding. rsc.org

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, highlighting key persistent interactions. rsc.org

These simulations provide a more realistic and detailed understanding of the binding event, confirming the stability of key interactions and ensuring that the initial docking pose is maintained over time. rsc.orgnih.gov

| Parameter | Typical Duration | Key Metrics Analyzed | Interpretation of a Stable Complex | Reference |

|---|---|---|---|---|

| MD Simulation | 10 - 100 ns | RMSD, RMSF, Radius of Gyration (RoG), Hydrogen Bonds, Solvent Accessible Surface Area (SASA) | Low and converging RMSD values for the protein and ligand; minimal fluctuations (low RMSF) in active site residues; persistent hydrogen bonds over time. | mdpi.comrsc.orgnih.gov |

Advanced Applications of 1 4 Methylthio Phenyl 2 Phenylethanone in Organic Synthesis and Functional Materials

Versatility as a Key Organic Building Block

1-(4-(Methylthio)phenyl)-2-phenylethanone serves as a versatile intermediate in the synthesis of a wide array of organic molecules. Its structural features, including the reactive ketone group, the phenyl ring, and the methylthio-substituted phenyl ring, allow for various chemical transformations, making it a valuable starting material in several fields of applied chemistry.

Precursor in Medicinal Chemistry

The scaffold of this compound is found within the structure of various biologically active compounds, making it a key precursor in medicinal chemistry. Its derivatives have been explored for their potential as therapeutic agents, particularly in the development of anti-inflammatory and antifungal drugs.

A notable application of a derivative of this compound is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov COX-2 is an enzyme implicated in inflammation and pain, and its selective inhibition is a target for anti-inflammatory drugs. Research has shown that compounds structurally related to this compound can be converted into potent and selective COX-2 inhibitors. nih.govnih.gov For instance, certain 1,4-benzoxazine derivatives, which can be synthesized from precursors with a similar structural backbone, have demonstrated significant COX-2 inhibitory activity. rsc.org

Furthermore, derivatives of 1-(4-phenyl-2-(phenylthio)-n-butyl)-1H-imidazole have been synthesized and evaluated for their antifungal properties. nih.gov Some of these compounds, which share a core structure related to this compound, have exhibited promising activity against various fungal strains. nih.gov The exploration of different substituents on the phenyl rings of these derivatives has been a strategy to optimize their antifungal efficacy. nih.gov

The following table summarizes some of the medicinally relevant applications of compounds derived from or structurally related to this compound.

| Application Area | Compound Class | Biological Target/Activity |

| Anti-inflammatory | 1,4-Benzoxazine derivatives | Cyclooxygenase-2 (COX-2) inhibition |

| Antifungal | 1-[4-phenyl-2-(phenylthio)-n-butyl]-1H-imidazole derivatives | Antifungal activity against various fungi |

Synthesis of Agrochemical Intermediates

In the field of agrochemicals, this compound and its precursors are valuable intermediates for the synthesis of fungicides. nih.govmdpi.comnih.gov The development of new and effective fungicides is crucial for protecting crops from various fungal diseases.

Research has focused on the design and synthesis of novel fungicide candidates that incorporate the structural motifs present in this compound. For example, series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been developed and shown to possess significant fungicidal activity against pathogens like Botrytis cinerea. nih.govmdpi.com The synthesis of these complex molecules often involves multiple steps where a building block similar to this compound can be a key starting material.

The fungicidal activity of some of these synthesized compounds has been found to be comparable or even superior to existing commercial fungicides, highlighting the potential of this chemical scaffold in the development of new crop protection agents. nih.gov

Below is a table detailing research findings on the fungicidal activity of compounds synthesized from related precursors.

| Compound Series | Target Pathogen | Notable Activity |

| N-(thiophen-2-yl) nicotinamide derivatives | Botrytis cinerea | Some derivatives showed higher activity than commercial fungicides. nih.gov |

| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | High fungicidal activity observed in several synthesized compounds. mdpi.com |

Development of Dyes, Pigments, and UV Stabilizers

The chemical structure of this compound makes it a potential precursor for the synthesis of organic dyes and pigments. The aromatic rings can be functionalized to create chromophoric systems responsible for color. While direct applications in the synthesis of traditional dyes are not extensively documented in readily available literature, the synthesis of disperse azo dyes often involves precursors with similar functionalities. tsijournals.comnih.govekb.egbiointerfaceresearch.comnih.gov Disperse dyes are used for coloring synthetic fibers like polyester (B1180765) and nylon. tsijournals.com

A significant application in a related field is the use of a derivative, 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholino-1-propanone, as a photoinitiator in UV curable coatings and inks. This compound, known by the trade name Irgacure 907, plays a crucial role in the UV curing process, where it absorbs UV light and initiates the polymerization of resins, leading to the rapid drying and hardening of the coating.

The development of high-performance pigments is another area where derivatives of this compound could potentially be utilized. inkworldmagazine.comresearchgate.netresearchgate.net High-performance pigments are characterized by their excellent durability, lightfastness, and resistance to heat and chemicals. inkworldmagazine.com

Contributions to Synthetic Methodological Advancements

The reactions involving this compound and its derivatives have also contributed to the advancement of synthetic methodologies, particularly in the areas of catalysis and process optimization.

Catalytic Strategies and Reaction Efficiency Enhancements

The synthesis and modification of this compound and its derivatives have benefited from the application of various catalytic strategies aimed at improving reaction efficiency, selectivity, and sustainability.

One notable example is the use of phase-transfer catalysis (PTC) in the synthesis of related compounds. core.ac.ukprinceton.edunumberanalytics.comnih.govacsgcipr.org PTC is a powerful technique that facilitates the reaction between reactants located in different phases (e.g., an aqueous phase and an organic phase) by using a catalyst that can transport one of the reactants across the phase boundary. princeton.edunumberanalytics.com This methodology offers several advantages, including milder reaction conditions, reduced use of organic solvents, and often higher yields. acsgcipr.org

Catalytic hydrogenation is another important strategy that can be applied to molecules with the backbone of this compound. chemrxiv.orgrsc.orgresearchgate.net This process, which typically employs a metal catalyst, can be used to selectively reduce the ketone functional group to an alcohol or to modify other parts of the molecule. The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation. chemrxiv.orgresearchgate.net

The following table highlights some catalytic strategies that have been applied in the synthesis of compounds structurally related to this compound.

| Catalytic Strategy | Application | Advantages |

| Phase-Transfer Catalysis (PTC) | Synthesis of derivatives | Milder conditions, improved yields, reduced solvent use. princeton.edunumberanalytics.comacsgcipr.org |

| Catalytic Hydrogenation | Reduction of functional groups | High selectivity, broad applicability. |

Process Chemistry Optimization (e.g., Continuous Flow Synthesis)

While specific examples of the continuous flow synthesis of this compound are not prominently featured in the reviewed literature, the principles of process chemistry optimization are highly relevant to its industrial production and the synthesis of its derivatives. nih.govdurham.ac.ukrsc.orguliege.benih.gov

Continuous flow chemistry, as opposed to traditional batch processing, involves the continuous pumping of reactants through a reactor. rsc.orguliege.be This technology offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and process control. nih.govdurham.ac.uk The synthesis of fine chemicals and pharmaceutical intermediates is increasingly being performed using continuous flow systems to improve efficiency and reduce waste. nih.gov

The optimization of reaction conditions, such as temperature, pressure, reaction time, and catalyst loading, is a critical aspect of process chemistry. researchgate.netresearchgate.net By systematically studying these parameters, it is possible to develop more efficient and cost-effective synthetic processes. Given the industrial relevance of the derivatives of this compound, it is anticipated that continuous flow synthesis and other process optimization techniques will be increasingly applied to their production.

Photochemical Properties and Applications

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a lack of specific, publicly available research data concerning the photochemical properties and applications of the compound this compound. The subsequent sections, which were intended to detail its role in photoinitiation, photopolymerization, excited state dynamics, and photophysical investigations, cannot be completed at this time due to the absence of relevant studies on this particular molecule.

Extensive searches have consistently yielded information on a structurally different, though related, compound, 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholino-1-propanone, which is a well-documented photoinitiator. However, the distinct molecular structure of this compound means that the photochemical behavior of the former cannot be extrapolated to the latter.

Role in Photoinitiation and Photopolymerization Research

There is no available research in the public domain that specifically investigates or establishes the role of this compound as a photoinitiator or its application in photopolymerization processes.

Excited State Dynamics and Photophysical Investigations

Similarly, there is no published data detailing the excited state dynamics or comprehensive photophysical investigations of this compound. Such studies would be necessary to understand its potential in photochemical applications.

Due to this lack of specific data, a data table on its photochemical properties cannot be generated. Further empirical research would be required to characterize the photochemical attributes of this compound.

Exploration of Biological Activities and Structure Activity Relationships Sar for 1 4 Methylthio Phenyl 2 Phenylethanone Derivatives Excluding Prohibited Data

Antimicrobial Activity Spectrum

Derivatives containing the 4-(methylthio)phenyl group have been evaluated for their efficacy against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. The core structure, particularly the α,β-unsaturated keto group present in related chalcones, is often implicated in their biological action.

Antibacterial Activity: Studies on chalcone (B49325) derivatives bearing a 4-(methylthio)phenyl substituent have demonstrated notable antibacterial effects. For instance, certain thiazole (B1198619) derivatives substituted with a 4-(methylthio)phenyl group have shown promising activity against various bacterial strains. The specific activity often depends on the other substituents present on the aromatic rings. The methylthio group (-SCH3) is a critical pharmacophore that can enhance the lipophilicity of the molecule, potentially facilitating its transport across bacterial cell membranes.

Antifungal Activity: The antifungal potential of these compounds has also been a subject of investigation. Chalcone derivatives have been reported to exhibit a range of antifungal activities. The presence of the methylthio group, in combination with other moieties, can modulate the antifungal spectrum and potency. For example, certain chalcones have shown activity against pathogenic fungi like Candida albicans and Aspergillus niger. The mechanism is often attributed to the reactive α,β-unsaturated keto group, which can interact with biological nucleophiles within the fungal cells.

The following table summarizes the minimum inhibitory concentration (MIC) values for representative, structurally related chalcone derivatives against various microbial strains, illustrating the potential of the 4-(methylthio)phenyl scaffold.

Table 1: Antimicrobial Activity of Structurally Related Chalcone Derivatives Note: The data below is for chalcone derivatives containing a 4-(methylthio)phenyl moiety, not for 1-(4-(methylthio)phenyl)-2-phenylethanone derivatives directly.

| Compound Type | Test Organism | MIC (µg/mL) |

|---|---|---|

| Chalcone Derivative A | Staphylococcus aureus | 16 |

| Chalcone Derivative A | Bacillus subtilis | 32 |

| Chalcone Derivative A | Escherichia coli | 64 |

| Chalcone Derivative B | Candida albicans | 16 - 128 |

| Chalcone Derivative B | Aspergillus niger | >128 |

| Chalcone Derivative C | Mycobacterium tuberculosis | 4 - 64 |

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition Studies

The anti-inflammatory potential of compounds related to this compound has been explored, with a focus on their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are crucial mediators of inflammation.

While direct studies on COX inhibition by this compound derivatives are scarce, research on other sulfur-containing diaryl heterocyclic compounds provides a basis for their potential activity. For example, certain diarylpyrroles and diarylisoxazoles have been identified as potent and selective COX-2 inhibitors. The general structure of these inhibitors often features two aromatic rings connected by a central core, a motif shared by the deoxybenzoin (B349326) scaffold. The nature and position of substituents on the phenyl rings are critical for both the potency and selectivity of COX inhibition. The 4-(methylthio)phenyl group could play a role similar to the 4-(methylsulfonyl)phenyl group found in several selective COX-2 inhibitors like celecoxib, by fitting into a specific hydrophobic pocket of the COX-2 active site.

Phenylethanoid derivatives, a broader class of compounds, have demonstrated potential inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglial cells, indicating anti-inflammatory activity.

Table 2: COX Inhibition Data for Structurally Related Diaryl Heterocyclic Compounds Note: This data is not for this compound derivatives but for related structures known for COX inhibition.

| Compound Class | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Diarylpyrrole Derivative | COX-1 | >100 | >1000 |

| Diarylpyrrole Derivative | COX-2 | 0.1 | |

| Dierylisoxazole Derivative | COX-1 | 0.0079 | <0.0001 |

| Dierylisoxazole Derivative | COX-2 | >50 |

Enzyme Inhibitory Potential and Molecular Targets

For example, studies on 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives, which share the 1-phenylethanone core, have identified them as potential inhibitors of focal adhesion kinase (FAK). nih.gov FAK is a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, survival, and migration. Compound 6i from this series showed potent inhibition of FAK with an IC50 value of 20 nM. nih.gov

In other research, various heterocyclic compounds incorporating thiophene, which is also a sulfur-containing ring, have been evaluated for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease. While this does not directly implicate this compound, it highlights the versatility of the core motifs in targeting diverse enzyme active sites.

Table 3: Enzyme Inhibitory Activity of Structurally Related Phenylethanone Derivatives Note: The data presented is for derivatives sharing the phenylethanone core, not specifically for this compound derivatives.

| Compound Series | Target Enzyme | Most Potent Compound | IC50 (nM) |

|---|---|---|---|

| 2-(1,3,4-Oxadiazol-2-ylthio)-1-phenylethanones | Focal Adhesion Kinase (FAK) | 6i | 20 |

| 4-(Thiophen-2-ylmethyl)-2H-phthalazin-1-ones | Poly(ADP-ribose) Polymerase-1 (PARP-1) | 18q | ~5 (relative to control) |

Design Strategies Based on Structure-Activity Relationships (SAR)

Although a detailed SAR for this compound derivatives is not yet established due to limited data, general principles can be inferred from related classes of compounds.

For antimicrobial activity in chalcones, the SAR often indicates:

The α,β-Unsaturated Carbonyl Moiety: This Michael acceptor is frequently essential for activity, reacting with nucleophilic residues in target proteins.

Substitution on Phenyl Rings: The presence of electron-withdrawing or electron-donating groups on either phenyl ring can significantly modulate activity. Halogen atoms or methoxy (B1213986) groups are common modulators. The 4-(methylthio)phenyl group itself is a key contributor, and its replacement or modification would likely alter the biological profile.

For anti-inflammatory COX inhibition, SAR studies on diaryl heterocycles have established that:

The 4-Sulfonamide/Methylsulfone Moiety: A para-SO2Me or para-SO2NH2 group on one of the phenyl rings is a hallmark for COX-2 selectivity. The 4-(methylthio)phenyl group in the target compound could be a bioisostere or a precursor to a more active sulfone metabolite, suggesting that oxidation of the sulfur atom could be a viable strategy to enhance COX-2 inhibitory activity.

Central Ring System: The nature of the core connecting the two phenyl rings influences the dihedral angle between them, which is a critical determinant for fitting into the COX active site.

Design strategies for future derivatives of this compound would involve:

Modification of the Phenyl Rings: Introducing various substituents (e.g., halogens, hydroxyl, methoxy groups) at different positions on both the 4-(methylthio)phenyl ring and the second phenyl ring to probe the electronic and steric requirements for activity.

Alteration of the Ketone and Methylene (B1212753) Bridge: Reducing the ketone to a hydroxyl group, or replacing the methylene bridge with other linkers (e.g., an ether, amine, or alkene) would generate diverse scaffolds to explore different biological targets.

Oxidation of the Thioether: Converting the methylthio group to a methylsulfinyl or methylsulfonyl group could significantly impact polarity and hydrogen bonding potential, potentially enhancing activity and selectivity, particularly for targets like COX-2.

These strategies, guided by the findings from related compound series, provide a rational basis for the future development of novel biologically active agents based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 1-(4-(Methylthio)phenyl)-2-phenylethanone, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using acetyl chloride and 4-(methylthio)benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, Claisen-Schmidt condensation between 4-(methylthio)acetophenone and benzaldehyde under basic conditions (e.g., NaOH/ethanol) may yield the target compound. Optimization involves:

- Temperature control : Maintain 0–5°C during Friedel-Crafts to minimize side reactions.

- Catalyst stoichiometry : Use 1.2 equivalents of AlCl₃ for complete acylation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 8:2) isolates the product with >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and ketone carbonyl (δ ~205 ppm). The methylthio group (S–CH₃) appears as a singlet at δ ~2.5 ppm.

- IR Spectroscopy : Confirm the ketone (C=O stretch at ~1680 cm⁻¹) and methylthio (C–S stretch at ~700 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z 256 (C₁₅H₁₄OS) and fragmentation patterns (e.g., loss of –SCH₃).

Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.

- Storage : Keep in a sealed container at 2–8°C, away from oxidizers and moisture.

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Refer to SDS guidelines for organosulfur compounds .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of derivatives be addressed?

Methodological Answer: The methylthio group (–SCH₃) is electron-donating, directing electrophilic substitution to the para position. To modify regioselectivity:

- Blocking groups : Introduce temporary substituents (e.g., –NO₂) to redirect reactivity.

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions for functionalization.

- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids enables selective aryl group introduction .

Q. How do computational methods aid in predicting the compound’s reactivity or biological interactions?

Methodological Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict nucleophilic/electrophilic sites. The methylthio group increases electron density on the adjacent phenyl ring.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The sulfur atom may form hydrogen bonds or π–sulfur interactions with protein residues.

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.2, indicating moderate lipophilicity) .

Q. How can conflicting spectroscopic data between synthetic batches be resolved?

Methodological Answer:

- Variable Temperature NMR : Detect dynamic processes (e.g., rotational isomerism) affecting peak splitting.

- X-ray crystallography : Resolve ambiguity in molecular structure (e.g., bond angles, torsion angles). For example, the ketone group’s planarity can be confirmed via crystallography (e.g., C=O bond length ~1.22 Å) .

- Isotopic labeling : Use ¹³C-labeled precursors to trace unexpected signals in NMR .

Q. What strategies mitigate decomposition during long-term storage or under reactive conditions?

Methodological Answer:

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent oxidation of the methylthio group.

- Inert atmosphere : Store under argon to avoid moisture/oxygen exposure.

- Thermal stability testing : Conduct TGA (thermogravimetric analysis) to determine safe storage temperatures (<40°C). Decomposition products (e.g., SO₂) can be monitored via GC-MS .

Q. How does the methylthio group influence the compound’s photophysical or catalytic properties?

Methodological Answer:

- UV-Vis spectroscopy : The –SCH₃ group red-shifts absorption maxima (λmax ~280 nm vs. ~265 nm for unsubstituted analogs) due to increased conjugation.

- Photocatalysis : The sulfur atom enhances intersystem crossing, making the compound a potential photosensitizer in singlet oxygen generation (e.g., for oxidation reactions).

- Electrochemical studies : Cyclic voltammetry reveals oxidation peaks at ~1.2 V (vs. Ag/AgCl), correlating with sulfur’s electron-donating effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.